

# Comparing bowl depth and inversion barriers of sumanene and corannulene.

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## Compound of Interest

Compound Name: Sumanene

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An In-depth Comparison of the Bowl-to-Bowl Inversion Characteristics of **Sumanene** and Corannulene

This guide provides a detailed comparison of the structural and dynamic properties of two prominent buckybowl: **sumanene** and corannulene. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes experimental data on their bowl depths and inversion barriers, outlines the methodologies for their determination, and visually represents the fundamental relationship governing their inversion process.

## Quantitative Comparison of Molecular Properties

The bowl-shaped structures of **sumanene** and corannulene lead to a dynamic process known as bowl-to-bowl inversion, where the concave surface flips to a convex one through a planar transition state. The energy required for this inversion is intrinsically linked to the depth of the molecular bowl.

Property	Sumanene (C <sub>21</sub> H <sub>12</sub> )	Corannulene (C <sub>20</sub> H <sub>10</sub> )
Experimental Bowl Depth	1.11 Å <sup>[1][2][3][4]</sup>	0.87 Å <sup>[1][2][4][5][6]</sup>
Experimental Inversion Barrier	~20 kcal/mol <sup>[7]</sup>	10.6 - 11.5 kcal/mol <sup>[2][8]</sup>

**Sumanene** possesses a deeper bowl and consequently a significantly higher energy barrier for inversion compared to corannulene.<sup>[4]</sup> The presence of three sp<sup>3</sup>-hybridized benzylic

methylene bridges in **sumanene** contributes to its greater depth and rigidity.[1]

## Experimental Protocols

The determination of bowl depth and inversion barriers relies on sophisticated experimental techniques that probe the static and dynamic nature of these molecules.

### Determination of Bowl Depth: Single-Crystal X-ray Diffraction

The most precise method for determining the bowl depth of buckybowl is single-crystal X-ray diffraction.

Methodology:

- **Crystal Growth:** High-quality single crystals of the buckybowl are grown from a suitable solvent.
- **Data Collection:** The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
- **Structure Solution and Refinement:** The diffraction data is used to solve the crystal structure and refine the atomic positions.
- **Bowl Depth Calculation:** The bowl depth is typically defined as the distance from the plane of the peripheral carbons to the central carbon atom or the center of the central ring. For **sumanene**, it is the vertical distance between the bottom hexagonal ring and the peripheral aromatic carbons.[3]

### Determination of Inversion Barrier: Dynamic NMR Spectroscopy

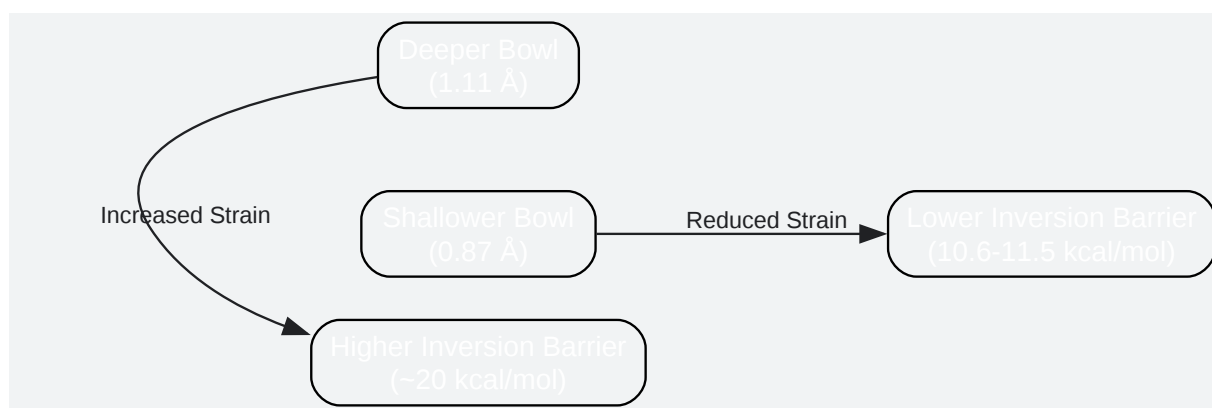
The energy barrier to bowl-to-bowl inversion is determined using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, specifically variable-temperature  $^1\text{H}$  NMR and two-dimensional exchange spectroscopy (2D-EXSY).[9][10][11][12][13][14]

Methodology:

- **Sample Preparation:** A solution of the buckybowl in a suitable deuterated solvent is prepared.
- **Variable-Temperature  $^1\text{H}$  NMR:**  $^1\text{H}$  NMR spectra are recorded at various temperatures. At low temperatures, the bowl inversion is slow on the NMR timescale, and distinct signals for protons on the convex and concave faces (or diastereotopic protons in substituted derivatives) are observed. As the temperature is increased, the rate of inversion increases, leading to broadening of the signals and eventually their coalescence into a single time-averaged signal. The coalescence temperature is related to the rate of inversion.
- **2D-EXSY:** This technique is particularly useful for measuring slower exchange rates. It provides cross-peaks between exchanging sites, and the intensity of these cross-peaks is proportional to the rate of exchange.
- **Data Analysis:** The rate constants for inversion at different temperatures are determined from the NMR data. These are then used in the Eyring equation to calculate the Gibbs free energy of activation ( $\Delta G^\ddagger$ ), which represents the inversion barrier.

## Relationship Between Bowl Depth and Inversion Barrier

The inversion of a buckybowl can be conceptualized as a particle moving in a double-well potential energy landscape, where the two minima correspond to the two bowl-shaped conformers and the maximum corresponds to the planar transition state. The height of this energy barrier is the inversion barrier.



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Caption: Correlation between bowl depth and inversion barrier for **sumanene** and corannulene.

This diagram illustrates that a deeper molecular bowl, as seen in **sumanene**, leads to a higher inversion barrier due to increased strain in the planar transition state. Conversely, the shallower bowl of corannulene results in a lower energy barrier for inversion. This fundamental structure-energy relationship is a key concept in the study of buckybowls and their derivatives.<sup>[5]</sup>

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